Selective Dopamine Reuptake Inhibition (DARI) vs. AMPA Receptor Antagonism: Functional Switch Conferred by 3,4-Dihydro Modification
GYKI 52895 is the 3,4-dihydro derivative of GYKI 52466, a well-characterized non-competitive AMPA receptor antagonist (IC50 ~10-20 µM against AMPA-induced currents in cultured hippocampal neurons) [1]. While GYKI 52466 displays negligible dopamine reuptake inhibition, GYKI 52895 demonstrates a functional switch: it acts as a selective dopamine reuptake inhibitor (DARI) with no reported AMPA receptor antagonism at comparable concentrations [2]. This structural modification (saturation of the 5H-2,3-benzodiazepine to the 3,4-dihydro-5H-2,3-benzodiazepine) eliminates AMPA receptor activity while conferring DARI pharmacology, a functional divergence not observed in any other 2,3-benzodiazepine class member.
| Evidence Dimension | Primary pharmacological activity (functional switch) |
|---|---|
| Target Compound Data | Selective dopamine reuptake inhibitor (DARI); no AMPA antagonism reported |
| Comparator Or Baseline | GYKI 52466: IC50 10-20 µM for AMPA receptor antagonism; no DARI activity |
| Quantified Difference | Qualitative functional switch from AMPA antagonist to DARI via 3,4-dihydro saturation |
| Conditions | Comparative pharmacological profiling in rodent brain synaptosomal preparations and cultured neuron electrophysiology |
Why This Matters
Procurement of any other 2,3-benzodiazepine (e.g., GYKI 52466, GYKI 53655) will introduce AMPA receptor antagonism and fail to replicate the DARI profile, rendering GYKI 52895 irreplaceable for studies requiring selective dopamine reuptake inhibition without concurrent ionotropic glutamate receptor modulation.
- [1] Bleakman D, Ballyk BA, Schoepp DD, Palmer AJ, Bath CP, Sharpe EF, Woolley ML, Bufton HR, Kamboj RK, Tarnawa I, Lodge D. Activity of 2,3-benzodiazepines at native rat and recombinant human glutamate receptors in vitro: stereospecificity and selectivity profiles. Neuropharmacology. 1996;35(12):1689-1702. View Source
- [2] Horváth K, Szabó H, Pátfalusi M, Berzsenyi P, Andrási F. Pharmacological Effects of GYKI 52895, a New Selective Dopamine Uptake Inhibitor. European Journal of Pharmacology. 1990;183(4):1416-1417. doi:10.1016/0014-2999(90)94548-C. View Source
